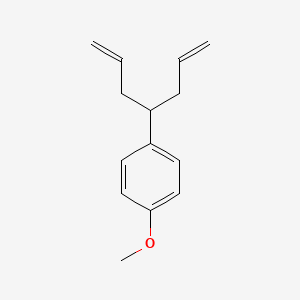
Diallyl-p-methoxyphenylmethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diallyl-p-methoxyphenylmethane is an organic compound with the molecular formula C14H18O It is a derivative of phenylmethane, where the phenyl group is substituted with a methoxy group and two allyl groups
準備方法
Synthetic Routes and Reaction Conditions
Diallyl-p-methoxyphenylmethane can be synthesized through several methods. One common approach involves the alkylation of p-methoxyphenylmethane with allyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Diallyl-p-methoxyphenylmethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the allyl groups to saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted phenylmethane derivatives.
科学的研究の応用
Diallyl-p-methoxyphenylmethane has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of diallyl-p-methoxyphenylmethane involves its interaction with various molecular targets. The allyl groups can undergo radical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial activity. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with biological targets.
類似化合物との比較
Similar Compounds
Diallyl disulfide: Found in garlic, known for its anticancer properties.
Diallyl trisulfide: Another garlic-derived compound with similar biological activities.
Diallyl sulfide: A simpler analog with notable antimicrobial properties.
Uniqueness
Diallyl-p-methoxyphenylmethane is unique due to the presence of both allyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
13087-56-4 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
1-hepta-1,6-dien-4-yl-4-methoxybenzene |
InChI |
InChI=1S/C14H18O/c1-4-6-12(7-5-2)13-8-10-14(15-3)11-9-13/h4-5,8-12H,1-2,6-7H2,3H3 |
InChIキー |
NEWSKSPAXZDWQD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


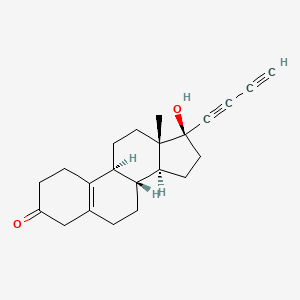
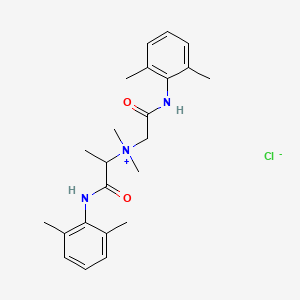

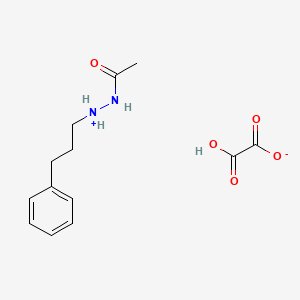
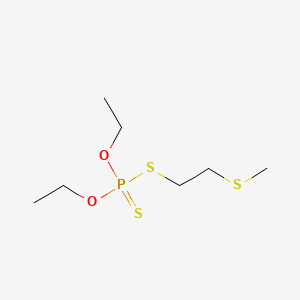
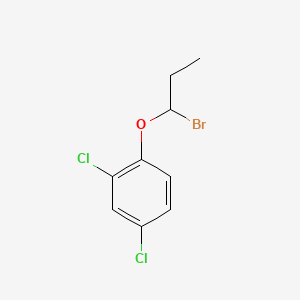



![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)


![N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B13736230.png)

